

An In-depth Technical Guide to **tert-butyl N-(1-cyanoethyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-butyl N-(1-cyanoethyl)carbamate</i>
Cat. No.:	B131862

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CAS Number: 141041-80-7

This technical guide provides a comprehensive overview of **tert-butyl N-(1-cyanoethyl)carbamate**, a versatile building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details the compound's properties, synthesis, applications, and safety information.

Chemical Properties and Data

tert-butyl N-(1-cyanoethyl)carbamate is a white to off-white solid, characterized as a versatile small molecule scaffold.^[1] Its structure incorporates a Boc-protected amine and a nitrile group, making it a valuable intermediate for the synthesis of non-canonical amino acids and subsequent incorporation into peptides.

Table 1: Physicochemical Properties^[1]

Property	Value
CAS Number	141041-80-7
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂
Molecular Weight	170.21 g/mol
Melting Point	91-93 °C
Appearance	White to off-white powder
IUPAC Name	tert-butyl (1-cyanoethyl)carbamate
SMILES	CC(C#N)NC(=O)OC(C)(C)C
InChI Key	RPKPFOKNXKRFTD-UHFFFAOYSA-N

Synthesis

The primary synthetic route to **tert-butyl N-(1-cyanoethyl)carbamate** and other N-protected α -aminonitriles is the Strecker synthesis.^{[2][3]} This reaction involves the three-component condensation of an aldehyde, an amine (or ammonia), and a cyanide source.^[4]

Experimental Protocol: Modified Strecker Synthesis

This protocol is based on the general principles of the Strecker reaction for the synthesis of N-Boc-protected α -aminonitriles.

Materials:

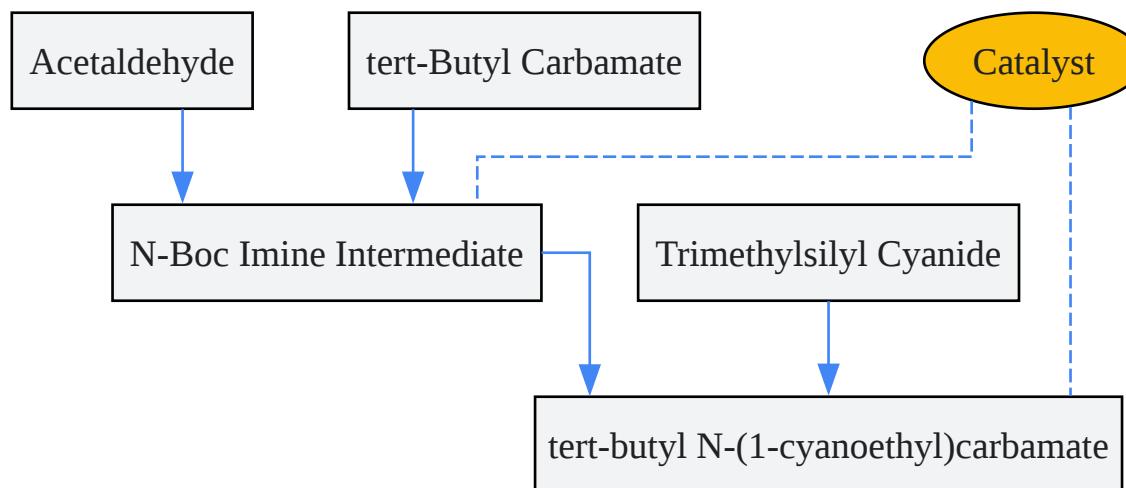
- Acetaldehyde
- tert-Butyl carbamate
- Trimethylsilyl cyanide (TMSCN)
- Catalyst (e.g., a Lewis acid or an organocatalyst)
- Anhydrous solvent (e.g., dichloromethane, methanol)

- Standard laboratory glassware and stirring equipment
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve tert-butyl carbamate (1 equivalent) in the anhydrous solvent.
- Add the catalyst according to literature recommendations for the specific catalyst chosen.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add acetaldehyde (1 equivalent) to the stirred solution.
- After a short stirring period (e.g., 15-30 minutes), add trimethylsilyl cyanide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically several hours to overnight).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **tert-butyl N-(1-cyanoethyl)carbamate**.

Diagram 1: Synthesis of **tert-butyl N-(1-cyanoethyl)carbamate**

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Caption: Reaction scheme for the synthesis of **tert-butyl N-(1-cyanoethyl)carbamate**.

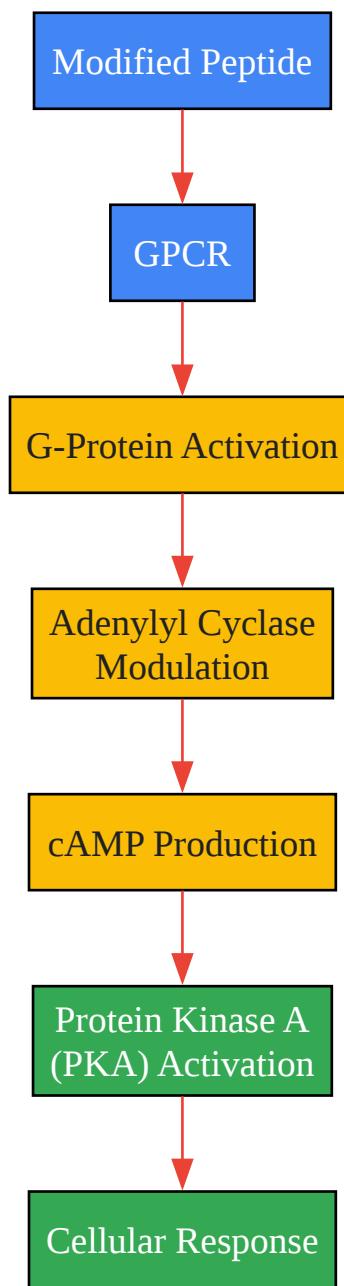
Applications in Drug Development

tert-butyl N-(1-cyanoethyl)carbamate serves as a key precursor for the synthesis of non-natural amino acids, which are of significant interest in drug design and development. The incorporation of these modified amino acids into peptides can enhance their therapeutic properties.

Synthesis of a Non-Canonical Amino Acid

The nitrile group of **tert-butyl N-(1-cyanoethyl)carbamate** can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a protected form of α -aminobutyric acid.

Diagram 2: Workflow for Peptide Synthesis Application



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References

- 1. tert-Butyl N-(1-cyanoethyl)carbamate | 141041-80-7 | RFA04180 [biosynth.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α -Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131862#tert-butyl-n-1-cyanoethyl-carbamate-cas-number]

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